molecular formula C17H24N2O4 B590444 benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate CAS No. 402959-34-6

benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate

Cat. No. B590444
Key on ui cas rn: 402959-34-6
M. Wt: 320.389
InChI Key: CQPZEOOTOYOCFW-MLCCFXAWSA-N
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Patent
US07745444B2

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
palladium, 10 wt. % on activated carbon (2.5 g) was added
ADDITION
Type
ADDITION
Details
hydrogen was then added for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After 18 h the hydrogen was removed
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction was degassed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered the resulting filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(C(C(CCC)N)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144.42 mmol
AMOUNT: MASS 26.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745444B2

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
palladium, 10 wt. % on activated carbon (2.5 g) was added
ADDITION
Type
ADDITION
Details
hydrogen was then added for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After 18 h the hydrogen was removed
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction was degassed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered the resulting filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(C(C(CCC)N)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144.42 mmol
AMOUNT: MASS 26.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745444B2

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]([CH:15]([C:17](=[O:22])[NH:18][CH:19]1[CH2:21][CH2:20]1)[OH:16])[CH2:12][CH2:13][CH3:14])C1C=CC=CC=1>CO>[CH:19]1([NH:18][C:17](=[O:22])[CH:15]([OH:16])[CH:11]([NH2:10])[CH2:12][CH2:13][CH3:14])[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(CCC)C(O)C(NC1CC1)=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with nitrogen for five minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
palladium, 10 wt. % on activated carbon (2.5 g) was added
ADDITION
Type
ADDITION
Details
hydrogen was then added for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After 18 h the hydrogen was removed
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the reaction was degassed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered the resulting filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(C(C(CCC)N)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144.42 mmol
AMOUNT: MASS 26.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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